molecular formula C18H14ClNO3 B1393579 Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate CAS No. 1160264-37-8

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate

Cat. No. B1393579
M. Wt: 327.8 g/mol
InChI Key: DIVAEMJSMCMNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate, commonly known as ECPQ, is a quinoline-based compound with a wide range of applications in scientific research. It is a versatile molecule, capable of binding to various proteins, enzymes, and other molecules to modify their properties and functions. ECPQ has been used in drug development, protein engineering, and other areas of scientific research. In

Scientific Research Applications

Background and Properties

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate is a compound that garners attention due to its structural components, particularly chlorophenoxy and quinoline. Chlorophenoxy compounds are extensively utilized as herbicides, while quinoline structures are fundamental in medicinal chemistry due to their broad spectrum of bioactivity.

Chlorophenoxy Compound Applications

Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA) are widely used herbicides in agriculture and residential applications. They have been studied for their potential carcinogenic outcomes and mechanisms, particularly their association with non-Hodgkins lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. However, the combined evidence from epidemiological, toxicological, and exposure studies does not support a genotoxic mode of action for these compounds. Potential interaction between genetic polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, is an area that requires further exploration (von Stackelberg, 2013).

Quinoline Compound Applications

Quinoline and its derivatives, due to their bioactivity spectrum, are pivotal in drug design. They are recognized for their medicinal potential and pharmacological applications. The literature emphasizes the significance of quinoline as a pharmacophore in medicinal chemistry, highlighting its role in developing novel drugs. Quinoline's functionalized derivatives are harnessed via synthetic approaches, and their in vivo and in vitro screening has been reported, indicating the potential for novel drug development (Ajani et al., 2022).

properties

IUPAC Name

ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-22-18(21)13-11-17(20-15-9-5-3-7-12(13)15)23-16-10-6-4-8-14(16)19/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVAEMJSMCMNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.